N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a dithiepan ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the dithiepan ring, followed by the introduction of the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group, potentially leading to the formation of ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity and affecting various biochemical pathways. The dithiepan ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide
- N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylbenzenesulfonamide
Uniqueness
Compared to similar compounds, N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide stands out due to its specific substitution pattern on the benzene ring, which can influence its reactivity and binding properties. This unique structure may offer advantages in certain applications, such as increased specificity in biological interactions or enhanced stability in chemical reactions.
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S3/c1-11-3-4-13(7-12(11)2)21(17,18)15-8-14(16)9-19-5-6-20-10-14/h3-4,7,15-16H,5-6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYASYCJBBFJPEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CSCCSC2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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